8-[(4-fluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
Fluorinated organic compounds, including per- and polyfluoroalkyl substances (PFASs), have been extensively studied due to their widespread use in industrial applications and consumer products. These substances are known for their environmental persistence and potential health impacts. While the specific compound "8-[(4-fluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane" is not mentioned, insights into fluorinated compounds can provide a foundational understanding of its potential characteristics and effects.
Synthesis Analysis
The synthesis of fluorinated compounds often involves complex reactions that introduce fluorine or fluorine-containing groups into organic molecules. Techniques such as direct fluorination, electrochemical fluorination, and the use of fluorinating agents are common. For example, practical synthesis methods for related fluorinated biphenyls have been developed, offering insights into the chemical strategies that might be applied to synthesize complex fluorinated compounds like the one (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of fluorinated compounds significantly impacts their physical and chemical properties. Advanced techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are often employed to elucidate these structures, providing insights into their stability, reactivity, and interactions with biological systems.
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivities due to the electronegativity and small size of the fluorine atom. These properties lead to high bond strengths and influence the compound's behavior in chemical reactions. For instance, the synthesis of biologically active 1-sulfonyl-1,2,3-triazoles from sulfonyl azides and alkynes showcases the types of chemical transformations that fluorine-containing groups can undergo (Kadhim et al., 2022).
properties
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-11-1-3-12(4-2-11)20(16,17)15-7-5-13(6-8-15)18-9-10-19-13/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGMDXFCZKPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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